Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate is a chemical compound with the molecular formula C9H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ester functional group and a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate typically involves the reaction of ethyl acrylate with 2-(methylamino)ethylamine under controlled conditions. The reaction is usually carried out in an anhydrous ethanol solvent with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120 to 160°C for 16 to 20 hours under nitrogen protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: Another ester with similar structural features but different biological activities.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Known for its anti-cancer properties.
Uniqueness
Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate is unique due to its specific combination of ester and amine functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a propanoate backbone and a side chain featuring a methylaminoethyl group. The compound is often encountered in the form of its dihydrochloride salt, enhancing its solubility and bioavailability for various applications in pharmacology.
- Chemical Formula : C₈H₁₈Cl₂N₂O₂
- Molecular Weight : 207.15 g/mol
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that derivatives of this compound may exhibit stimulant properties through modulation of dopamine and norepinephrine pathways, which are crucial in mood regulation and cognitive function.
Key Mechanisms:
- CNS Stimulation : Potential effects on central nervous system activity, suggesting antidepressant properties.
- Neurotransmitter Interaction : Similar compounds have shown to influence neurotransmitter uptake and release, particularly GABA and glutamate .
Antidepressant Effects
Studies suggest that this compound may possess antidepressant-like effects. This is supported by evidence indicating its ability to enhance mood-related neurotransmitter levels in animal models.
Cancer Research
The compound has been investigated for its potential applications in oncology, particularly in gastric cancer research. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.
Data Table: Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₈H₁₈Cl₂N₂O₂ | Complex structure with stimulant properties | Antidepressant, potential anticancer |
Ethyl 3-amino-3-imino-propanoate hydrochloride | C₅H₁₀N₂O₂·HCl | Simpler structure | Limited biological studies |
Ethyl 3-(phenylamino)propanoate | C₁₁H₁₅NO₂ | Contains a phenyl group | Studied for diverse biological activities |
Case Studies and Research Findings
- CNS Effects : A study demonstrated that derivatives similar to this compound showed significant CNS stimulation in rodent models, suggesting a pathway for developing new antidepressants.
- Anticancer Activity : In vitro studies reported that the compound inhibited the growth of gastric cancer cells by inducing apoptosis and altering cell cycle progression. These findings highlight its potential as a therapeutic agent against specific cancer types.
- Neurotransmitter Modulation : Research indicated that the compound could act as an inhibitor of GABA transporters, enhancing GABAergic signaling which is often dysregulated in mood disorders .
Properties
Molecular Formula |
C9H20N2O2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
ethyl 3-[methyl-[2-(methylamino)ethyl]amino]propanoate |
InChI |
InChI=1S/C9H20N2O2/c1-4-13-9(12)5-7-11(3)8-6-10-2/h10H,4-8H2,1-3H3 |
InChI Key |
ZVOKGUXZYPGFLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.